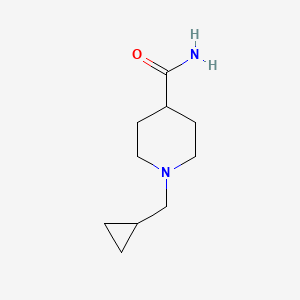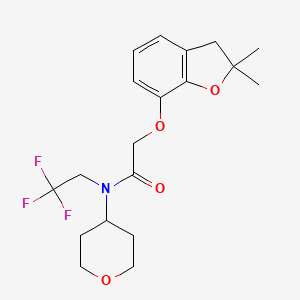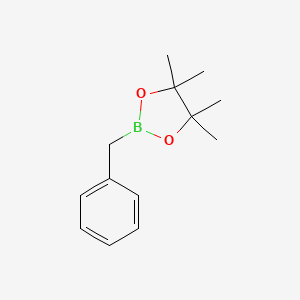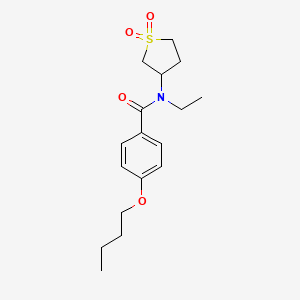
(3-Methoxyphenyl)(pyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxyphenyl)(pyridin-4-yl)methanol, also known as MPM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPM is a versatile molecule that can be synthesized using various methods, and its unique properties make it a promising candidate for a wide range of research applications. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Three-component Synthesis : A novel synthesis method involving malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol at room temperature was developed. This process yielded a compound structurally related to (3-Methoxyphenyl)(pyridin-4-yl)methanol with a 40% yield, demonstrating its potential in facilitating complex chemical syntheses (Wu Feng, 2011).
Coordination Compounds : Research on Iron(II) complexes utilized 4-pyridine hemiacetal, a compound related to this compound, to synthesize and study molecular structures and physicochemical properties. This study highlighted the importance of such compounds in the development of coordination chemistry (P. Bourosh et al., 2018).
Material Science and Analysis
Spectroscopic Analysis : A study involving (diphenylphosphoryl)(pyridin-4-yl)methanol demonstrated its application in spectroscopic analysis, particularly in surface-enhanced Raman scattering (SERS) and generalized two-dimensional correlation analysis (G2DCA). This research is significant for understanding molecule-surface interactions (E. Pięta et al., 2015).
Optical Properties of Derivatives : Synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, involving phenyl(pyridin-2-yl)methanone, was explored for their optical properties. These compounds displayed remarkable Stokes' shift range, demonstrating their potential in creating luminescent materials (G. Volpi et al., 2017).
Chemical Reactivity and Theory
Prins Cyclization : The compound (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol, structurally similar to this compound, was used in a novel Prins cyclization process. This synthesis method has implications for the production of hexahydro-1H-furo[3,4-c]pyran derivatives (B. Reddy et al., 2012).
Density Functional Theory (DFT) Study : Theoretical studies using DFT on compounds closely related to this compound, like (RS)-(3-bromophenyl) (pyridine-2yl) methanol, helped understand the molecular structure and active sites of these molecules (S. Trivedi, 2017).
Propiedades
IUPAC Name |
(3-methoxyphenyl)-pyridin-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-9,13,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSVTSGCCQLKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-4-ethyl-3-[(2R,3R)-3-phenyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one, cis](/img/structure/B2755433.png)

![2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2755436.png)
![(3S,4S)-1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2755439.png)
![2-butyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2755444.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2755447.png)

![[3,4-Bis(acetyloxy)-6-(2,4-dichlorophenoxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B2755451.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2755452.png)


